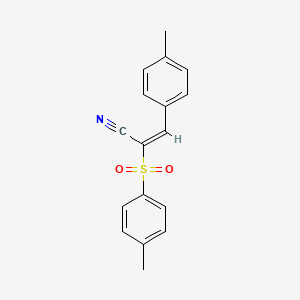
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide (ACCMBA) is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has a molecular weight of 291.4 g/mol. The synthesis of ACCMBA involves several steps, including the reaction of cyclohexylamine with 4-methoxybenzoyl chloride, followed by the addition of methylamine and ammonia.
Scientific Research Applications
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a treatment for neuropathic pain, epilepsy, and other neurological disorders.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide is not fully understood, but it is believed to involve the modulation of ion channels in the nervous system. It has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It may also affect other ion channels, such as potassium channels and calcium channels.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. It also reduces the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of these mediators. This compound has also been shown to reduce the activity of glutamate receptors, which are involved in the transmission of pain signals in the nervous system.
Advantages and Limitations for Lab Experiments
One advantage of using 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide in lab experiments is that it has been shown to have low toxicity and low potential for abuse. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific applications.
Future Directions
There are several future directions for research on 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide. One direction is to further investigate its mechanism of action and its effects on ion channels in the nervous system. This could lead to the development of more specific and targeted treatments for neurological disorders. Another direction is to investigate its potential applications in the treatment of other conditions, such as cancer and autoimmune diseases. Finally, more research is needed to determine the optimal dosage and administration of this compound for different applications.
Synthesis Methods
The synthesis of 3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide involves the reaction of cyclohexylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine and ammonia to yield this compound. The overall yield of this synthesis method is around 40-50%, and the purity of the final product can be improved by recrystallization.
properties
IUPAC Name |
3-amino-N-cyclohexyl-4-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17(12-6-4-3-5-7-12)15(18)11-8-9-14(19-2)13(16)10-11/h8-10,12H,3-7,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGKXJQDRHJKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)
![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)

![4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7460147.png)
![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)
![3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460158.png)



![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)